Enhanced Lipophilicity and Predicted Membrane Permeability Relative to the Unsubstituted Parent
The 8-methyl substitution increases calculated lipophilicity compared to the unsubstituted pyrido[3,2-d]pyrimidin-4(3H)-one core. Specifically, 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one has a calculated LogP of -0.26 , while the unsubstituted parent has an estimated LogP of approximately -0.6 based on its lower molecular weight and absence of the methyl group . This shift of approximately 0.3–0.4 LogP units is expected to enhance passive membrane permeability and oral bioavailability potential in drug development campaigns.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = -0.26 |
| Comparator Or Baseline | Pyrido[3,2-d]pyrimidin-4(3H)-one (unsubstituted, CAS 37538-67-3), estimated LogP ≈ -0.6 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.4 (more lipophilic) |
| Conditions | Calculated using standard cheminformatics prediction algorithms; experimental LogP not available in peer-reviewed literature. |
Why This Matters
A LogP closer to zero improves the balance between aqueous solubility and membrane permeability, a critical parameter for cell-based assays and in vivo studies, making the 8-methyl derivative a more suitable starting point for medicinal chemistry optimization than the unsubstituted parent.
